2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one
Description
Historical Context and Discovery of 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one
The discovery of 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one is rooted in the broader exploration of pyrazolone derivatives, which gained prominence in the mid-20th century for their diverse biological activities. Pyrazolones, characterized by a five-membered ring containing two adjacent nitrogen atoms, have been extensively studied for their antipyretic, analgesic, and anti-inflammatory properties. The specific compound , identified by the CAS registry number 1234423-98-3, emerged as a structurally distinct variant due to its 4-aminophenyl substituent and dimethyl groups at positions 4 and 5 of the pyrazolone ring.
Initial synthetic routes for this compound involved condensation reactions between 4-aminophenylhydrazine and diketones under controlled conditions. Early methodologies emphasized traditional heating methods, but advancements in microwave-assisted synthesis later improved reaction efficiency and yields. For instance, microwave irradiation reduced reaction times from hours to minutes while maintaining yields above 70%, a significant improvement for scalable production. The compound’s synthesis typically proceeds through the following generalized pathway:
- Condensation : Reaction of 4-aminophenylhydrazine with acetylacetone or its derivatives.
- Cyclization : Formation of the pyrazolone ring under acidic or basic catalysis.
- Purification : Crystallization or chromatographic techniques to isolate the final product.
The structural uniqueness of 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one has positioned it as a candidate for derivatization studies aimed at enhancing bioactivity. For example, researchers have explored its potential as a precursor for anticancer agents by modifying the amino group or introducing halogen substituents. These efforts align with historical trends in pyrazolone chemistry, where derivatives like phenylbutazone and edaravone have been repurposed for neurological and cardiovascular applications.
Structural Significance in Heterocyclic Chemistry
The molecular architecture of 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one underscores its importance in heterocyclic chemistry. The compound features a pyrazolone core (a five-membered ring with two nitrogen atoms) substituted with a 4-aminophenyl group at position 2 and methyl groups at positions 4 and 5. Key structural attributes include:
- Planarity : The pyrazolone ring adopts a nearly planar conformation, facilitating π-π stacking interactions with biological targets.
- Hydrogen Bonding : The amino group on the phenyl ring serves as a hydrogen bond donor, enhancing solubility and target binding.
- Steric Effects : The dimethyl groups introduce steric hindrance, influencing regioselectivity in subsequent chemical reactions.
Comparative analysis with related pyrazolone derivatives highlights its structural distinctiveness. For instance, edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one) lacks the aminophenyl substituent but shares the pyrazolone scaffold, enabling antioxidant activity through radical scavenging. In contrast, 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one’s amino group enables covalent interactions with enzymatic active sites, a property exploited in kinase inhibition studies.
Table 1: Structural and Functional Comparison of Select Pyrazolone Derivatives
The compound’s reactivity profile further exemplifies its versatility. The amino group undergoes acylations and Schiff base formations, while the pyrazolone ring participates in cycloadditions and alkylation reactions. For example, reaction with acetic anhydride yields N-acetyl derivatives, which have been investigated for enhanced metabolic stability. Such transformations underscore its utility as a scaffold in drug discovery.
Properties
CAS No. |
29458-30-8 |
|---|---|
Molecular Formula |
C11H13N3O |
Molecular Weight |
203.24 g/mol |
IUPAC Name |
2-(4-aminophenyl)-4,5-dimethyl-4H-pyrazol-3-one |
InChI |
InChI=1S/C11H13N3O/c1-7-8(2)13-14(11(7)15)10-5-3-9(12)4-6-10/h3-7H,12H2,1-2H3 |
InChI Key |
UOCOWPDBMOCDPI-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C2=CC=C(C=C2)N)C |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one typically involves the condensation of hydrazine derivatives with β-diketones or β-ketoesters, followed by functional group modifications to introduce the 4-aminophenyl substituent and methyl groups on the pyrazolone ring.
Stepwise Synthetic Route
-
- Starting from 1,3-diketones or β-ketoesters, the pyrazolone ring is formed by reaction with hydrazine hydrate or substituted hydrazines.
- For the dimethyl substitution at positions 4 and 5, 2,4-pentanedione (acetylacetone) is commonly used as the diketone precursor.
- Reaction conditions: Typically reflux in ethanol or another suitable solvent under acidic or neutral conditions for several hours.
Introduction of the 4-Aminophenyl Group:
- The 4-aminophenyl substituent is introduced via nucleophilic aromatic substitution or by using 4-aminophenylhydrazine as the hydrazine source.
- Alternatively, the pyrazolone core can be functionalized post-ring formation by electrophilic substitution or coupling reactions.
- Reaction conditions: Mild heating, often in the presence of catalysts or coupling agents.
-
- The crude product is purified by recrystallization from solvents such as ethanol or by chromatographic techniques (e.g., preparative HPLC).
- Reverse phase HPLC methods have been developed for analytical and preparative purposes, using mobile phases of acetonitrile, water, and phosphoric or formic acid for MS compatibility.
Specific Literature-Reported Method
- A study on related 4-aminopyrazolone derivatives describes the synthesis of 4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one and analogs, which can be adapted for the dimethyl-substituted compound with the 4-aminophenyl group.
- The reaction involves:
- Mixing 4-aminophenylhydrazine with 2,4-pentanedione in ethanol.
- Refluxing the mixture for several hours to form the pyrazolone ring.
- Isolation of the product by filtration and recrystallization.
- The presence of the 4-amino group on the phenyl ring influences the reactivity and stability of the product, requiring careful control of reaction pH and temperature to avoid side reactions.
Alternative Synthetic Routes
- Some patents and chemical databases suggest the use of substituted hydrazines and diketones with different protecting groups or catalysts to improve yield and selectivity.
- Microwave-assisted synthesis and solvent-free methods have been explored for similar pyrazolone derivatives to enhance reaction rates and reduce environmental impact, though specific data for this compound are limited.
Data Table: Summary of Preparation Conditions
| Step | Reagents/Precursors | Conditions | Notes |
|---|---|---|---|
| Pyrazolone ring formation | 2,4-Pentanedione + 4-aminophenylhydrazine | Reflux in ethanol, 4-6 hours | Acidic or neutral pH preferred |
| Introduction of 4-aminophenyl | Via 4-aminophenylhydrazine or substitution | Mild heating, catalysts optional | Avoid high temperatures to prevent degradation |
| Purification | Recrystallization or preparative HPLC | Ethanol or acetonitrile/water mixtures | Use formic acid for MS compatibility |
Research Findings and Analysis
- The presence of the 4-amino group on the phenyl ring affects the electronic properties of the pyrazolone, influencing both the synthesis and subsequent applications.
- Analytical methods such as reverse phase HPLC have been optimized for this compound, indicating the importance of purity and the ability to separate impurities formed during synthesis.
- Spectrophotometric studies of related compounds show that the amino substituents can participate in complex formation and influence the stability of the pyrazolone ring, which is relevant for optimizing reaction conditions.
- Toxicological and environmental assessments indicate that the compound and its intermediates should be handled with care, and purification steps must ensure removal of residual reagents and by-products.
Chemical Reactions Analysis
1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.
Substitution: The aminophenyl group can participate in substitution reactions with electrophiles, leading to the formation of substituted pyrazole derivatives.
Common reagents and conditions used in these reactions include acidic or basic catalysts, appropriate solvents, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one exhibit promising anticancer properties. Several studies have demonstrated its efficacy against various cancer cell lines, including:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HepG2 (liver cancer)
For example, a study highlighted that certain derivatives showed significant antiproliferative activity at concentrations as low as 4 µM against HepG2 cells, suggesting a potential role in developing new anticancer therapies .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. It is reported to inhibit macrophage migration inhibitory factor (MIF), a cytokine involved in inflammatory responses. This inhibition could lead to therapeutic strategies for diseases characterized by chronic inflammation, such as rheumatoid arthritis and sepsis .
Chromatographic Techniques
The compound can be effectively analyzed using high-performance liquid chromatography (HPLC). A reverse-phase HPLC method has been developed for the separation and quantification of 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one. The mobile phase typically consists of acetonitrile and water, with phosphoric acid used to enhance separation efficiency .
Table 1: HPLC Method Parameters
| Parameter | Value |
|---|---|
| Column Type | Newcrom R1 HPLC column |
| Mobile Phase | Acetonitrile:Water:Phosphoric Acid |
| Flow Rate | 1 mL/min |
| Detection Method | UV detection at 254 nm |
This method is scalable and suitable for pharmacokinetic studies, allowing for the isolation of impurities during preparative separations.
Development of Novel Therapeutics
Given the compound's promising anticancer and anti-inflammatory properties, future research may focus on synthesizing new derivatives with enhanced efficacy and specificity. Structure-activity relationship (SAR) studies will be crucial in optimizing these compounds for clinical applications.
Enhanced Analytical Techniques
Advancements in analytical methodologies, such as ultra-performance liquid chromatography (UPLC) and mass spectrometry (MS), could further improve the detection sensitivity and accuracy of this compound in various biological matrices.
Mechanism of Action
The mechanism of action of 1-(4-Aminophenyl)-3,4-dimethyl-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Pyrazolone Family
Table 1: Structural and Physicochemical Comparisons
Key Observations :
- Substituent Effects: The presence of a 4-aminophenyl group in the target compound enhances its ability to form Schiff bases compared to alkyl-substituted analogues (e.g., 4-(3-aminopropyl)-2,5-dimethyl derivative) .
- Planarity vs. Flexibility: The rigid aromatic system in 2-(4-aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one contrasts with the flexible aminopropyl chain in CAS 1340235-04-2, affecting solubility and crystallinity .
Functional Analogues: Benzothiazole Derivatives
The 4-aminophenyl moiety is a critical pharmacophore in antitumor agents. Structurally distinct but functionally related benzothiazole derivatives exhibit notable biological activity:
Table 2: Antitumor Activity Comparison
Key Observations :
- Positional Isomerism: The 4-aminophenyl group in benzothiazoles confers superior antitumor activity compared to the 3-amino isomer, highlighting the importance of substituent positioning .
- Metabolic Stability : Benzothiazoles undergo rapid metabolic oxidation, whereas the pyrazolone core may offer greater stability due to its hydrogen-bonding network .
Biological Activity
2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one, also known as a pyrazolone derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is part of a larger class of pyrazoles known for their pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities. This article delves into the biological activity of this compound, supported by recent research findings and case studies.
- Chemical Formula : C10H11N3O
- Molecular Weight : 189.219 g/mol
- CAS Number : 6402-08-0
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (µg/mL) | Reference |
|---|---|---|---|
| Compound 7f | HCT116 | 193.93 | |
| Compound 7a | A549 | 208.58 | |
| Compound 7d | HCT116 | Better than control |
These results indicate that certain derivatives exhibit lower IC50 values compared to standard treatments like 5-fluorouracil, suggesting potential as effective anticancer agents.
2. Antimicrobial Activity
Pyrazole derivatives have also been evaluated for their antimicrobial properties. Studies indicate that these compounds can inhibit the growth of various bacteria and fungi.
| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 19.5 µg/mL | |
| Escherichia coli | 39.0 µg/mL |
These findings suggest that the compound may possess significant antibacterial and antifungal properties.
3. Anti-inflammatory and Analgesic Properties
The anti-inflammatory effects of pyrazole derivatives are well-documented. They are believed to act by inhibiting cyclooxygenase enzymes (COX), which play a crucial role in inflammation.
The mechanism by which 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one exerts its biological effects is thought to involve:
- Enzyme Inhibition : Binding to active sites of specific enzymes (e.g., COX) to inhibit their activity.
- Gene Expression Modulation : Influencing the expression levels of genes related to apoptosis and cell cycle regulation in cancer cells .
Case Studies
- Cytotoxicity Study : A study evaluated the cytotoxic effects of various pyrazole derivatives on normal human fibroblast cells and cancer cell lines. The results indicated that while some compounds were selectively toxic to cancer cells, they showed minimal effects on normal cells, highlighting their therapeutic potential with reduced side effects .
- Apoptosis Induction : Another study focused on the ability of these compounds to induce apoptosis in cancer cells through upregulation of pro-apoptotic genes (e.g., p53 and Bax) and downregulation of anti-apoptotic genes (e.g., Bcl2) .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for preparing 2-(4-Aminophenyl)-2,4-dihydro-4,5-dimethyl-3H-pyrazol-3-one and its derivatives?
- Methodological Answer : The compound is synthesized via cyclocondensation reactions, often starting with substituted pyrazolones. For example, Vilsmeier–Haack formylation (using POCl₃ and DMF) can introduce aldehyde groups to pyrazolone precursors, followed by coupling with amines or other nucleophiles to form the final structure . Derivatives may incorporate coumarin or pyrimidinone moieties via multi-step reactions involving tetrazole intermediates and nucleophilic substitutions . Reaction conditions (e.g., solvent polarity, temperature) should be optimized to avoid side products like oligomers or isomers .
Q. How is the crystal structure of this compound determined, and what tools are used for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires high-quality crystals, followed by structure solution using direct methods (e.g., SHELXS) and refinement with SHELXL, which incorporates constraints for hydrogen bonding and thermal displacement parameters . Visualization tools like ORTEP-3 aid in interpreting anisotropic displacement ellipsoids and molecular geometry . For accurate refinement, high-resolution data (≤ 0.8 Å) is preferred to resolve potential disorder in methyl or phenyl groups .
Q. What analytical techniques are used to confirm purity and structural integrity?
- Methodological Answer : Thin-layer chromatography (TLC) coupled with mass spectrometry (TLC-MS) is effective for real-time purity assessment. Primuline staining on silica gel plates enables UV detection, while electrospray ionization (ESI-MS) identifies molecular ions and fragmentation patterns . For quantitative analysis, high-performance liquid chromatography (HPLC) with UV/Vis detection at λ ~254 nm is recommended due to the compound’s aromatic absorption profile.
Advanced Research Questions
Q. How do density functional theory (DFT) calculations explain the electronic properties of this compound, and what discrepancies exist between computational and experimental data?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and bond dissociation energies . However, discrepancies arise in predicting tautomeric equilibria (e.g., keto-enol forms) due to solvent effects and intermolecular hydrogen bonding, which DFT often underestimates . Validation against experimental IR and NMR data is critical to refine computational models.
Q. What role do hydrogen-bonding networks play in the solid-state packing of this compound?
- Methodological Answer : Graph set analysis (e.g., Etter’s rules) reveals that N–H···O and C–H···π interactions dominate the crystal packing. The 4-aminophenyl group often acts as a hydrogen-bond donor, forming chains (C(4) motifs) or rings (R₂²(8) motifs) with adjacent molecules . These networks influence polymorphism and stability; for example, stronger N–H···O bonds correlate with higher melting points and lower solubility in apolar solvents .
Q. How can structural derivatives be designed to enhance biological activity while minimizing synthetic complexity?
- Methodological Answer : Substituent effects at the pyrazolone ring (e.g., methyl groups at positions 4 and 5) can be optimized using QSAR models. Introducing electron-withdrawing groups (e.g., -NO₂) at the phenyl ring increases electrophilicity, enhancing reactivity in nucleophilic aromatic substitution . However, steric hindrance from bulky substituents may reduce yield, necessitating microwave-assisted synthesis or flow chemistry to improve reaction kinetics .
Data Contradiction Analysis
Q. Why do experimental and computational studies sometimes disagree on the stability of tautomeric forms?
- Methodological Answer : DFT typically predicts the keto form as more stable due to intramolecular hydrogen bonding, but X-ray data often show the enol form in the solid state due to intermolecular stabilization via N–H···O networks . Solvent polarity in experimental conditions (e.g., DMSO vs. chloroform) further shifts tautomeric equilibria, which static DFT models fail to capture .
Q. How can conflicting reports on the compound’s solubility be resolved?
- Methodological Answer : Solubility discrepancies arise from crystallinity differences (amorphous vs. crystalline forms) and residual solvents in the lattice. Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) can identify polymorphic forms, while Hansen solubility parameters (HSPs) guide solvent selection for recrystallization . For example, methanol/water mixtures (70:30 v/v) often yield high-purity crystals with improved aqueous solubility .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
